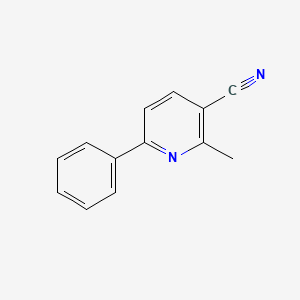

2-Methyl-6-phenylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-12(9-14)7-8-13(15-10)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLFRPETULKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563436 | |

| Record name | 2-Methyl-6-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66416-52-2 | |

| Record name | 2-Methyl-6-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 6 Phenylnicotinonitrile and Functionalized Pyridine 3 Carbonitrile Systems

Direct Synthesis Approaches to 2-Methyl-6-phenylnicotinonitrile

Direct approaches to this compound often involve the assembly of the pyridine (B92270) ring from acyclic precursors in a single transformative step. These methods are valued for their efficiency and convergence.

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like this compound from simple starting materials in a single operation. A common and effective MCR for this purpose involves the reaction of a chalcone (B49325) (or its precursor aldehyde and ketone), malononitrile (B47326), and an ammonium (B1175870) salt, which serves as the nitrogen source for the pyridine ring. bhu.ac.inmdpi.comrasayanjournal.co.infayoum.edu.eg This reaction proceeds through a series of tandem steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization to yield the highly substituted pyridine core. mdpi.com

The versatility of this method allows for the synthesis of a wide array of 2-amino-3-cyanopyridine (B104079) derivatives by varying the aldehyde and ketone components. mdpi.comresearchgate.netresearchgate.net For instance, the reaction of an appropriate aldehyde, a ketone, malononitrile, and ammonium acetate (B1210297) can be catalyzed by various agents to produce the desired pyridine structure. researchgate.net

Table 1: Examples of Multi-component Synthesis of Pyridine-3-carbonitrile (B1148548) Derivatives

| Aldehyde | Ketone/Active Methylene Compound | Nitrogen Source | Catalyst/Conditions | Product Type | Reference(s) |

| Benzaldehyde | Acetophenone | Ammonium acetate | Nanostructured Na2CaP2O7, 80 °C, solvent-free | 2-Amino-3-cyanopyridine | mdpi.com |

| Aromatic Aldehydes | Malononitrile, Thiophenol | Diethylamine | Ambient temperature | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | researchgate.net |

| Aldehyde | Malononitrile, N-Alkyl-2-cyanoacetamide | K2CO3, EtOH | Microwave irradiation | 6-Amino-1-alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | mdpi.com |

| Chalcone derivative | Malononitrile | Ammonium acetate | Reflux | 2-Amino-3-cyanopyridine derivative | rasayanjournal.co.infayoum.edu.eg |

Conventional thermal synthesis remains a widely used method for preparing this compound and its analogues. This approach typically involves heating a mixture of reactants in a suitable solvent for several hours. For example, the reaction of a chalcone derivative with malononitrile and ammonium acetate is often carried out under reflux conditions in ethanol (B145695) for an extended period to achieve the cyclization and formation of the pyridine ring. bhu.ac.inrasayanjournal.co.in Similarly, the synthesis of other functionalized pyridines can be achieved by refluxing the appropriate aldehyde, ketone, malononitrile, and ammonium acetate. bhu.ac.in While effective, these methods often require long reaction times and can benefit from optimization through the use of catalysts or alternative heating methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including this compound and related pyridines. rsc.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. researchgate.netmdpi.com

The synthesis of various functionalized pyridines has been successfully achieved using microwave irradiation. For example, a one-pot, three-component reaction of an aldehyde, N-alkyl-2-cyanoacetamide, and malononitrile in the presence of a base under microwave irradiation provides a fast and environmentally friendly route to highly functionalized N-alkylated pyridines. mdpi.com This method highlights the advantages of MAOS in promoting complex tandem reactions that proceed via Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization. mdpi.com The synthesis of various other N-heterocycles, such as indole (B1671886) and quinoline (B57606) derivatives, has also been significantly improved through microwave-assisted techniques. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Advantages of Microwave | Reference(s) |

| Synthesis of quinolinyl thiosemicarbazones | Lower yield, longer time | 89-98% yield, 3-5 min | Higher yield, shorter reaction time | nih.gov |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | Drastically reduced reaction time | nih.gov |

| Synthesis of N-alkylated pyridines | Longer reaction times | High yields, short reaction times | Efficiency, atom-economy, simple execution | mdpi.com |

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of purification steps, save time, and minimize waste. rsc.org The synthesis of this compound and its derivatives is well-suited to one-pot procedures, often in the context of multi-component reactions. mdpi.comresearchgate.netacsgcipr.org

A notable one-pot method involves the reaction of aldehydes, malononitrile, and thiols, catalyzed by an organic base like diethylamine, to produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at room temperature. researchgate.net Another efficient one-pot approach utilizes a bifunctional catalyst, such as Pd/C/K-10 montmorillonite, under microwave irradiation to facilitate a domino cyclization-oxidative aromatization sequence for the synthesis of substituted pyridines. organic-chemistry.org Furthermore, mechanochemical one-pot syntheses, which are performed by ball milling, offer a solvent-free and efficient alternative for preparing ligands and their metal complexes in a two-step, one-pot process. rsc.orgresearchgate.net These protocols demonstrate the power of combining multiple reaction steps in a single vessel to achieve high efficiency and sustainability in the synthesis of complex pyridine systems. mdpi.comorganic-chemistry.org

Precursor-Based Synthetic Strategies

These strategies involve the initial synthesis of a precursor molecule which then undergoes a subsequent reaction, typically a cyclization, to form the final pyridine ring.

Cyclocondensation and cycloaddition reactions are fundamental strategies for constructing the pyridine ring from various precursors. baranlab.orgacs.org Cyclocondensation reactions involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia (B1221849). nih.govresearchgate.netnih.gov For instance, piperidinium (B107235) 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate can be prepared via the cyclocondensation of 4-bromobenzaldehyde (B125591) with cyanoacetamide in the presence of piperidine (B6355638). nih.gov

Cycloaddition reactions, such as the Diels-Alder reaction, offer another powerful route to pyridine rings. baranlab.orgwikipedia.orgnih.gov The Boger pyridine synthesis, a type of inverse-electron demand Diels-Alder reaction, utilizes the reaction of an enamine with a 1,2,4-triazine (B1199460) to form the pyridine nucleus. wikipedia.org Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes have also proven to be a fascinating tool for the de novo construction of pyridine rings, allowing for control over the substitution pattern. nih.gov These methods provide access to a wide range of functionalized pyridines that may be difficult to obtain through other routes.

Functionalization of Pre-formed Pyridine Scaffolds

One effective strategy for synthesizing complex nicotinonitriles involves the modification of an already-formed pyridine ring. This approach allows for the introduction of various functional groups at specific positions, leading to a diverse range of derivatives.

A notable example is the synthesis of this compound from N-substituted 4-phenylpyridinium salts. acs.org This reaction proceeds through a nucleophilic attack by 3-aminocrotononitrile (B73559) (3-ACN), leading to a rare C-nucleophile-triggered pyridinium (B92312) ring transformation. acs.org The choice of the N-substituent on the pyridinium salt is critical for the success of this transformation. While simple N-alkyl groups like methyl, butyl, and benzyl (B1604629) show little to no reactivity, the presence of an electron-withdrawing group on the nitrogen atom enhances the propensity for nucleophilic attack and subsequent ring cleavage. acs.org For instance, N-(2-hydroxyethyl)-4-phenylpyridinium iodide yields the desired product in 31% yield, and N-(2-carboxyvinyl)-4-phenylpyridinium bromide increases the yield to 51%. acs.org The most effective substrate was found to be N-vinyl pyridinium tetrafluoroborate, which afforded this compound in 68% yield. acs.org

Another method involves the direct functionalization of a pyridine ring through cross-coupling reactions. For instance, pyridinylboronic acids can be reacted with aryl bromides in the presence of a palladium catalyst, such as Pd(dppp)Cl₂, and a base like K₂CO₃ to form aryl-substituted pyridines. acs.org This method provides a versatile route to introduce phenyl and other aryl groups onto the pyridine scaffold.

Furthermore, existing functional groups on the pyridine ring can be transformed to introduce new functionalities. For example, the nitrile group of this compound can be hydrolyzed to an amide in the presence of sodium carbonate and hydrogen peroxide. acs.org It can also be reduced to an amine using a reducing agent like DIBAL-H followed by sodium borohydride (B1222165). acs.org

Nitrile Group Introduction Methodologies (e.g., Hydrocyanation, Amide Dehydration)

The introduction of the nitrile group is a crucial step in the synthesis of nicotinonitriles. Several methodologies are employed for this purpose, with hydrocyanation and the dehydration of amides being prominent examples.

Hydrocyanation is the addition of hydrogen cyanide (HCN) across a double or triple bond. While highly effective, the high toxicity of HCN necessitates the use of safer surrogate reagents like trimethylsilyl (B98337) cyanide or acetone (B3395972) cyanohydrin. researchgate.net Metal catalysts, particularly those based on nickel, are instrumental in industrial hydrocyanation processes, such as the synthesis of adiponitrile (B1665535) from 1,3-butadiene. researchgate.net Mechanistic studies have revealed the fundamental principles of organometallic reaction mechanisms involved in these transformations. researchgate.net The scope of hydrocyanation has been extended to various alkenes and alkynes, including enantioselective versions. researchgate.net For instance, palladium-catalyzed hydrocyanation of strained alkenes like norbornene can proceed asymmetrically. researchgate.net

Amide Dehydration offers a common and effective route to nitriles. Nicotinamide (B372718), for example, can be dehydrated to nicotinonitrile. A classic laboratory method involves heating nicotinamide with a dehydrating agent like phosphorus pentoxide. orgsyn.org Other reagents, such as benzenesulfonyl or p-toluenesulfonyl chloride in pyridine, can also facilitate this transformation. orgsyn.org Industrially, the catalytic hydration of nicotinonitrile to nicotinamide is a significant process, and the reverse reaction, the dehydration of nicotinamide, can be achieved in the presence of a suitable dehydrating catalyst and ammonia. orgsyn.orgnih.gov The production of nicotinamide from nicotinonitrile via ammonia hydrolysis is a carefully controlled process to maximize yield and minimize the formation of byproducts like nicotinic acid. google.com

Other methods for introducing the nitrile group include the reaction of 3-bromopyridine (B30812) with cuprous cyanide, a reaction that has been optimized to achieve yields as high as 70-75%. google.com Another approach is the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide. orgsyn.org

Catalytic Approaches in Nicotinonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of nicotinonitriles has greatly benefited from the development of various catalytic systems, including those based on transition metals, organic and inorganic catalysts, and innovative nanomaterials.

Transition metals are widely used to catalyze the formation of the pyridine ring and the introduction of functional groups.

Palladium (Pd): Palladium catalysts are highly effective in the synthesis of nicotinonitriles. A notable example is the atom-economical, palladium-on-carbon (Pd/C) catalyzed synthesis of trisubstituted nicotinonitriles from homopropargylic or homoallylic aromatic alcohols and nitriles. acs.org This heterogeneous catalytic system operates at room temperature and offers a significant advantage over classical condensation methods. acs.org Palladium catalysts are also crucial for cross-coupling reactions, such as the Suzuki coupling, to introduce aryl substituents onto the pyridine ring. acs.orgnih.gov Furthermore, palladium-catalyzed denitrative cyanation of nitroarenes using organocyanides has been developed as a method to synthesize aryl nitriles. elsevierpure.com

Copper (Cu): Copper catalysts are also employed in nicotinonitrile synthesis. For instance, copper-catalyzed annulation reactions can be used to build fused ring systems starting from functionalized nicotinonitriles. thieme-connect.com Copper ferrite (B1171679) nanoparticles (CuFe₂O₄) have emerged as magnetically recoverable and reusable catalysts for the synthesis of various heterocyclic compounds, including those with a pyridine scaffold. jsynthchem.com The cyanation of 3-bromopyridine using cuprous cyanide is a well-established method for producing nicotinonitrile. orgsyn.orggoogle.com

Rhodium (Rh): Rhodium catalysts are known for their utility in various organic transformations, including allylic substitution reactions. thieme-connect.de While direct applications in the synthesis of this compound are less common, rhodium's ability to catalyze C-C and C-N bond formation makes it a potentially valuable tool in the synthesis of functionalized pyridines. thieme-connect.deyoutube.commdpi.comrsc.orgsigmaaldrich.com For example, rhodium-catalyzed reactions have been used to synthesize organosulfur compounds and allylphenols. mdpi.comrsc.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry. encyclopedia.pubpreprints.org Both organic and inorganic catalysts are widely used to promote these reactions.

Organic Catalysis: Simple organic molecules can act as effective catalysts in MCRs. For instance, bases like piperidine can catalyze the multicomponent synthesis of pyridine-3,5-dicarbonitriles. acs.org The mechanism of these reactions can be influenced by the choice of catalyst and solvent. acs.org

Inorganic Catalysis: Inorganic catalysts, including Lewis acids and bases, are frequently used in MCRs for nicotinonitrile synthesis. Iron(III) chloride (FeCl₃) has been shown to promote the condensation-cyclization reaction of enamino nitriles and α,β-unsaturated ketones to produce multiply arylated nicotinonitriles. thieme-connect.com Tin(IV) chloride (SnCl₂) has been used to catalyze the four-component reaction of aldehydes, β-ketoesters, anilines, and malononitrile to yield polysubstituted pyridines. nih.gov

Nanomagnetic catalysts have gained significant attention due to their high surface-to-volume ratio, high catalytic activity, and ease of separation and recyclability using an external magnet. acs.orgacs.orgnih.govresearchgate.netresearcher.life These properties make them particularly attractive for green and sustainable chemical processes.

Several types of nanomagnetic catalysts have been successfully applied in the synthesis of nicotinonitrile derivatives. For example, a nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been used for the four-component synthesis of a wide range of nicotinonitriles under solvent-free conditions with excellent yields and short reaction times. acs.orgacs.orgnih.gov Another example is a magnetic H-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, which also facilitates the multicomponent synthesis of nicotinonitriles under green, solvent-free conditions. researchgate.netresearcher.life The use of magnetic nanoparticles like Fe₃O₄@SiO₂-morpholine has also been reported for the synthesis of 2-amino-4,6-diphenylnicotinonitriles. nih.gov

Green Chemistry Approaches in Nicotinonitrile Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of nicotinonitriles to develop more environmentally friendly and sustainable processes. Key strategies include the use of multicomponent reactions, solvent-free conditions, and recyclable catalysts.

Multi-component reactions (MCRs) are inherently green as they often lead to higher atom economy and reduce the number of synthetic steps and purification procedures. encyclopedia.pubpreprints.org The use of catalysts, particularly recyclable ones like nanomagnetic catalysts, further enhances the green credentials of these reactions. nih.govacs.orgacs.orgnih.govresearchgate.netresearcher.life

Solvent-free synthesis is another important green chemistry approach. researchgate.net Many of the nanomagnetic catalyst-mediated syntheses of nicotinonitriles are performed under solvent-free conditions, which minimizes waste and reduces the environmental impact associated with solvent use. acs.orgacs.orgnih.govresearchgate.netresearcher.lifeoiccpress.com For example, the synthesis of 2-amino-4,6-diphenylnicotinonitriles catalyzed by Fe₃O₄@SiO₂-morpholine magnetic nanoparticles is carried out in the absence of a solvent. nih.gov

The development of synthetic routes using water as a solvent is also a key aspect of green chemistry. SnCl₂-catalyzed MCR for the synthesis of polysubstituted pyridines has been successfully carried out in water. nih.gov

Interactive Data Tables

Table 1: Catalytic Approaches in Nicotinonitrile Synthesis

| Catalytic Approach | Catalyst Example | Reactants | Product Type | Key Advantages |

|---|---|---|---|---|

| Transition Metal-Catalyzed | ||||

| Palladium-Catalyzed | Pd/C acs.org | Homopropargylic/homoallylic alcohols, nitriles | Trisubstituted nicotinonitriles | Heterogeneous, room temperature, atom-economical |

| Copper-Catalyzed | CuFe₂O₄ NPs jsynthchem.com | Various starting materials for heterocycle synthesis | Functionalized pyridines | Magnetically recoverable, reusable |

| Rhodium-Catalyzed | [Rh(COD)Cl]₂ thieme-connect.de | Allylic substrates, nucleophiles | Allylic substituted compounds | High enantioselectivity |

| Organic and Inorganic Catalysis in MCRs | ||||

| Inorganic Catalysis | FeCl₃ thieme-connect.com | Enamino nitriles, α,β-unsaturated ketones | Multiply arylated nicotinonitriles | Facile access to highly substituted products |

| Organic Catalysis | Piperidine acs.org | Aldehydes, malononitrile, etc. | Pyridine-3,5-dicarbonitriles | Mild conditions, readily available catalyst |

| Nanomagnetic Catalyst Applications | ||||

| Metal-Organic Framework | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ acs.orgacs.orgnih.gov | Aldehydes, acetophenones, malononitriles, ammonium acetate | Nicotinonitrile derivatives | Solvent-free, high yields, short reaction times, recyclable |

Chemical Transformations and Reaction Mechanisms of 2 Methyl 6 Phenylnicotinonitrile and Its Derivatives

Reactivity of the Pyridine (B92270) Core

The pyridine ring in 2-Methyl-6-phenylnicotinonitrile is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency deactivates the ring towards electrophilic substitution reactions, which typically require harsh conditions. uoanbar.edu.iq Conversely, the positions ortho (C2, C6) and para (C4) to the nitrogen are activated for nucleophilic attack. In this compound, the C2 and C6 positions are substituted, but the principle of nucleophilic substitution is a key aspect of its chemistry.

The nitrogen atom itself can be protonated in acidic media, forming a pyridinium (B92312) salt. This further deactivates the ring towards electrophiles. uoanbar.edu.iq The reactivity of the pyridine core is often demonstrated through transformations of related derivatives. For instance, analogous 2-chloropyridines are highly susceptible to nucleophilic aromatic substitution at the C2 position, where the chlorine atom can be readily displaced by various nucleophiles. nih.gov This highlights the electrophilic nature of the C2 carbon in the pyridine ring of such compounds.

A significant reaction involving the formation of the pyridine core itself is the degenerate ring transformation of N-substituted pyridinium salts. In this process, a pyridinium salt reacts with a C-nucleophile, leading to an interchange of ring fragments and the emergence of a new, highly substituted pyridine ring like that in this compound. cdnsciencepub.com

Transformations Involving the Nitrile (Cyano) Group

The nitrile group (C≡N) is a highly versatile functional group characterized by a polarized triple bond with an electrophilic carbon atom. This polarity allows it to undergo a wide array of chemical transformations. chemrxiv.org

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. A prominent example is the addition of Grignard reagents (R-MgX). This reaction proceeds via nucleophilic addition to the C≡N bond, forming an intermediate imine anion which, upon aqueous workup, hydrolyzes to yield a ketone. uoanbar.edu.iqchemrxiv.org This provides a synthetic route to convert the nitrile functionality into a carbonyl group, expanding the molecular complexity.

Hydrolysis and Hydration Pathways

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds in a stepwise manner. chemrxiv.org Partial hydrolysis, or hydration, first converts the nitrile to the corresponding amide. For this compound, this transformation can be achieved using hydrogen peroxide in the presence of a base like sodium carbonate. cdnsciencepub.com Complete hydrolysis, under more forcing acidic or basic conditions with heating, continues the process from the amide to the corresponding carboxylic acid, releasing ammonia (B1221849) or an amine as a byproduct. chemrxiv.orgrsc.orguchicago.edu

Table 1: Hydration of this compound to its Amide

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

| This compound | 30% H₂O₂, Na₂CO₃ | Acetone (B3395972) | 0 °C to Room Temp. | 2-Methyl-6-phenylnicotinamide | 90% | cdnsciencepub.com |

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

While the nitrile group itself is not a standard 1,3-dipole, nicotinonitrile derivatives can participate in cycloaddition reactions. Specifically, [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings, have been reported for related systems. rsc.orguchicago.edutandfonline.com In these reactions, a 1,3-dipole, such as a nitrone or a nitrilimine generated in situ, reacts with a dipolarophile. chemrxiv.orgtandfonline.comrsc.org Studies on related nicotinonitrile hybrids show their potential to act as substrates in such cycloadditions, leading to complex fused heterocyclic systems. tandfonline.com This type of reaction underscores the potential of the this compound scaffold in the synthesis of diverse heterocyclic structures.

Reduction and Derivatization to Amines and Aldehydes

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reagents and reaction conditions.

Reduction to Aldehydes: The use of a mild reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures allows for the partial reduction of the nitrile. The reaction proceeds through an imine intermediate which is then hydrolyzed upon acidic workup to afford the corresponding aldehyde. cdnsciencepub.com

Reduction to Amines: Stronger reducing agents like Lithium aluminum hydride (LiAlH₄) or a combination of reagents can achieve the complete reduction of the nitrile to a primary amine. nih.govchemrxiv.orgtandfonline.com One documented procedure for this compound involves initial treatment with DIBAL-H, followed by the addition of sodium borohydride (B1222165) (NaBH₄) to reduce the intermediate imine to the amine. cdnsciencepub.com

Table 2: Reduction of this compound

| Desired Product | Reagents | Solvent | Temperature | Yield | Reference |

| 2-Methyl-6-phenylnicotinaldehyde | DIBAL-H, then 5% H₂SO₄ | Toluene | -78 °C | 46% | cdnsciencepub.com |

| (2-Methyl-6-phenylpyridin-3-yl)methanamine | DIBAL-H, then NaBH₄ | THF | -78 °C to Room Temp. | N/A | cdnsciencepub.com |

Reactivity at the Methyl and Phenyl Substituents

The methyl and phenyl groups attached to the pyridine ring also exhibit characteristic reactivity.

Phenyl Group Reactivity: The phenyl group is subject to electrophilic aromatic substitution (EAS). The pyridine ring, being electron-withdrawing, acts as a deactivating group on the attached phenyl ring. This deactivation slows down the rate of electrophilic attack compared to benzene. msu.edu The electron-withdrawing effect is transmitted to the phenyl ring, directing incoming electrophiles primarily to the meta position, and to a lesser extent, the para position, while strongly disfavoring the ortho position due to steric hindrance and electronic effects. cdnsciencepub.comlibretexts.org Common EAS reactions include nitration, halogenation, and sulfonation. msu.edumasterorganicchemistry.com

Advanced Mechanistic Investigations of Complex Transformations

Radical-Polar Crossover Cyclization

Radical-polar crossover cyclization (RPCC) represents a powerful strategy for the construction of cyclic and bicyclic nitrogen-containing heterocycles. nih.govrsc.org This type of reaction typically involves the generation of a radical species which then undergoes a cyclization event. A subsequent single-electron transfer (SET) process converts the resulting radical intermediate into a cationic species, which can then be trapped by a nucleophile to complete the transformation. nih.gov While a direct application of RPCC for the synthesis of this compound has not been extensively documented, the methodology has been successfully employed for the synthesis of related pyridinone and fused bicyclic amine derivatives. nih.govrsc.org

The general mechanism of a photoinduced radical-polar crossover bicyclization is initiated by the excitation of a photocatalyst, which then engages with a suitable precursor, such as a cyclopropylamine, to generate a radical cation. This intermediate can then add to an alkene to form a distonic radical cation. A subsequent intramolecular radical cyclization affords a new radical cation, which upon reduction by the photocatalyst, generates a cationic intermediate that undergoes a final nucleophilic cyclization to yield the bicyclic amine product. nih.gov

The versatility of this approach is demonstrated in the synthesis of various fused saturated bicyclic amines, showcasing its potential for creating diverse molecular scaffolds. nih.gov

Table 1: Examples of Radical-Polar Crossover Cyclization for the Synthesis of Nitrogen Heterocycles

| Entry | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 1 | Cyclopropylamine derivative, Styrene | 5/5-fused bicyclic amine | 95 | >20:1 | nih.gov |

| 2 | Cyclopropylamine derivative, 4-Methylstyrene | 5/5-fused bicyclic amine | 92 | >20:1 | nih.gov |

| 3 | Cyclopropylamine derivative, 4-Methoxystyrene | 5/5-fused bicyclic amine | 85 | >20:1 | nih.gov |

| 4 | Cyclopropylamine derivative, 1,1-Diphenylethylene | 5/5-fused bicyclic amine | 99 | >20:1 | nih.gov |

Degenerate Ring Transformation Mechanisms

A noteworthy and elegant method for the synthesis of 2-methylnicotinonitrile derivatives is through a degenerate ring transformation of pyridinium salts. This process involves the interchange of atoms within the pyridine ring with identical atoms from a reagent, resulting in a product with the same heterocyclic skeleton as the starting material. acs.orgwur.nlfao.org

A key example is the reaction of an N-vinyl pyridinium salt with 3-aminocrotononitrile (B73559) (3-ACN), which is generated in situ from acetonitrile. In this transformation, the C3'C2'N1' fragment of 3-ACN replaces the C5C6N1 fragment of the pyridine ring. acs.org The reaction is initiated by the nucleophilic attack of the 3-ACN anion at the ortho-carbon of the pyridinium salt. This is followed by a ring-opening of the resulting adduct, triggered by the electron flow from the amino nitrogen. Subsequent intramolecular cyclization and aromatization lead to the formation of the 2-methylnicotinonitrile product. acs.org

Isotope-labeling studies have confirmed that the methyl group at the C-2 position and the nitrogen of the cyano group originate from acetonitrile. acs.org The choice of the N-substituent on the pyridinium salt is crucial for the success of this transformation, with N-vinyl groups proving to be particularly effective. acs.org For instance, the reaction of N-(2-hydroxyethyl)-4-phenylpyridinium iodide yielded this compound in a 31% yield. acs.org

Table 2: Degenerate Ring Transformation of N-Substituted Pyridinium Salts

| Entry | N-Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Vinyl | This compound | 68 | acs.org |

| 2 | 2-Hydroxyethyl | This compound | 31 | acs.org |

| 3 | 2-Carboxyvinyl | This compound | 51 | acs.org |

| 4 | Methyl | This compound | Trace | acs.org |

| 5 | Butyl | This compound | No reaction | acs.org |

| 6 | Benzyl (B1604629) | This compound | No reaction | acs.org |

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Mechanisms

The synthesis of highly substituted 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally analogous to this compound, can be efficiently achieved through a one-pot, four-component reaction that proceeds via a Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) mechanism. researchgate.nettandfonline.com This reaction typically involves an aromatic aldehyde, malononitrile (B47326), a methyl ketone, and ammonium (B1175870) acetate (B1210297). tandfonline.commdpi.com

The proposed mechanism for the formation of 2-amino-4,6-diphenylnicotinonitrile, a representative example, begins with the Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the methyl ketone reacts with ammonium acetate to form an enamine. The Michael addition of the enamine to the arylidenemalononitrile, followed by intramolecular cyclization and subsequent tautomerization, leads to a dihydropyridine (B1217469) intermediate. The final step is the aromatization of this intermediate to the stable 2-amino-3-cyanopyridine product, which is driven by the anomeric effect. tandfonline.commdpi.com This oxidation occurs without the need for an external oxidizing agent. tandfonline.com

This methodology is notable for its high efficiency, short reaction times, and often solvent-free and catalyst-free conditions, making it a green synthetic route. tandfonline.com A wide array of 2-amino-3-cyanopyridine derivatives have been synthesized using this approach with yields often exceeding 85%. tandfonline.com

Table 3: Synthesis of 2-Amino-3-cyanopyridine Derivatives via CVABO

| Entry | Aldehyde | Ketone | Product | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenylnicotinonitrile | 98 | 5 | tandfonline.com |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-phenyl-6-(4-chlorophenyl)nicotinonitrile | 95 | 7 | tandfonline.com |

| 3 | 4-Methylbenzaldehyde | Acetophenone | 2-Amino-4-phenyl-6-(4-methylphenyl)nicotinonitrile | 97 | 6 | tandfonline.com |

| 4 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-4-phenyl-6-(4-methoxyphenyl)nicotinonitrile | 96 | 8 | tandfonline.com |

| 5 | Benzaldehyde | Cyclohexanone | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 99 | 4 | tandfonline.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 2-Methyl-6-phenylnicotinonitrile is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Analysis of related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, reveals that aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. mdpi.comnih.gov The protons of the phenyl group at the 6-position would likely present as a complex multiplet, while the two protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating methyl group. The methyl group protons at the 2-position would be expected to show a singlet in the upfield region, likely around 2.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

In a study of 2-methyl-5-nitro-6-phenylnicotinohydrazide, a structurally related compound, the proton on the pyridine ring (H-4) was observed as a singlet at 8.35 ppm. mdpi.comnih.gov This provides a reasonable estimate for the chemical shift of the corresponding proton in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (at C2) | ~2.5 | Singlet |

| Pyridine H (at C4/C5) | ~7.0 - 8.0 | Doublet |

| Pyridine H (at C4/C5) | ~7.0 - 8.0 | Doublet |

| Phenyl H (ortho) | ~7.8 - 8.2 | Multiplet |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Based on data for analogous compounds, the carbon of the nitrile group is expected to appear in the range of 115-120 ppm. The quaternary carbons of the pyridine ring and the phenyl-substituted carbon would have chemical shifts in the aromatic region (120-160 ppm). The carbon of the methyl group would be found in the upfield region of the spectrum.

For instance, in a series of 2-amino-4,6-diphenylnicotinonitriles, the nitrile carbon was observed around 117 ppm, and the various aromatic carbons resonated between 110 and 160 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (at C2) | ~20 - 25 |

| Nitrile (CN) | ~117 - 120 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY would reveal the coupling relationships between adjacent protons, for instance, between the protons on the pyridine ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

While specific 2D NMR data for this compound is not available, these techniques are routinely applied in the characterization of novel heterocyclic compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic vibrations would be associated with the nitrile group and the aromatic rings.

The stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group is expected to give a strong and sharp absorption band in the IR spectrum, typically in the region of 2220-2260 cm⁻¹. Studies on related nicotinonitrile derivatives confirm the presence of this characteristic band. For example, in a series of 2-amino-4,6-diphenylnicotinonitriles, the -CN stretching vibration was observed around 2205-2210 cm⁻¹. mdpi.com

The IR spectrum would also display characteristic absorptions for the C-H stretching of the methyl group and the aromatic rings (around 3000-3100 cm⁻¹), as well as C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region). The C-H bending vibrations of the methyl group and the aromatic rings would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 2960 | Medium |

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to further confirm the presence of the key functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₁₃H₁₀N₂), the molecular ion peak [M]⁺ would be expected at m/z 194.23.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation pattern would provide clues about the structure. Likely fragmentation pathways would involve the loss of a methyl radical (CH₃•) to give a fragment at m/z 179, or the loss of a hydrogen cyanide molecule (HCN) from the pyridine ring, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. The stability of the resulting carbocations would influence the relative abundance of the fragment ions observed in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures provides insights into the likely solid-state conformation.

For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile has been determined, revealing the planarity of the nicotinonitrile ring and the dihedral angle between the pyridine and phenyl rings. chem960.com Similarly, the crystal structure of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile shows a non-planar molecule with specific dihedral angles between the pyridine and phenyl rings. cymitquimica.com

A crystal structure of this compound would definitively determine bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding its solid-state properties.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-diphenylnicotinonitrile |

| 2-methyl-5-nitro-6-phenylnicotinohydrazide |

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile |

Single Crystal X-ray Diffraction Studies

The synthesis of this compound has been reported to yield colorless crystals, a prerequisite for single-crystal X-ray diffraction analysis. rsc.org However, a review of the current scientific literature indicates that a definitive single-crystal X-ray diffraction study for this specific compound has not been published. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available at this time.

Analysis of Intermolecular Interactions and Crystal Packing

Without a solved crystal structure, a detailed analysis of the intermolecular interactions and crystal packing for this compound cannot be conducted. Such an analysis would typically involve identifying non-covalent forces like hydrogen bonds, π-π stacking, and van der Waals interactions that govern the supramolecular assembly in the solid state. While studies on related nicotinonitrile derivatives show complex packing motifs, this specific information remains undetermined for this compound.

Electronic Spectroscopy (UV-Vis) and Photophysical Property Probes

The study of how molecules interact with light provides insight into their electronic structure and potential for applications in materials science, such as in fluorescent probes or organic light-emitting diodes (OLEDs).

Absorption and Emission Characteristics

This compound has been synthesized as part of broader investigations into nicotinonitrile chromophores, which are known for their interesting photophysical properties. rsc.orgcardiff.ac.uk General experimental procedures for characterizing such compounds involve measuring electronic absorption spectra (UV-Vis) and steady-state luminescence. rsc.org These measurements are typically performed on dilute solutions in various solvents to understand the effect of the environment on the electronic transitions. rsc.org

Despite the compound being prepared for photophysical evaluation, specific data detailing its absorption and emission characteristics, such as absorption maxima (λmax), emission maxima (λem), and fluorescence quantum yields (ΦF), are not explicitly reported in the surveyed literature.

Fluorescence Behavior in Solution and Solid State

The fluorescence of organic molecules can differ significantly between the solution and solid states due to factors like molecular aggregation and restricted intramolecular motion. The investigation of these differences is crucial for developing solid-state lighting and sensing materials.

While the broader class of nicotinonitriles has been studied for solvatochromic and fluorescent properties, a specific, detailed analysis of the fluorescence behavior of this compound in either solution or the solid state is not available in the reviewed literature. Such a study would compare emission spectra in various solvents and in its crystalline form to probe for effects like aggregation-caused quenching or aggregation-induced emission.

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Phenylnicotinonitrile

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. mdpi.com It is widely used to investigate the structural and electronic properties of organic molecules. By modeling the electron density, DFT methods can elucidate the most stable arrangement of atoms and provide deep insights into molecular reactivity and spectroscopic signatures.

The first step in a computational study is typically a geometry optimization, which seeks to find the lowest energy arrangement of atoms on the potential energy surface. nih.gov For 2-methyl-6-phenylnicotinonitrile, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. A critical aspect of this molecule's structure is the dihedral angle between the pyridine (B92270) and phenyl rings, which dictates the degree of planarity and conjugation.

Conformational analysis explores the different spatial arrangements, or conformers, that arise from rotation around single bonds. chemrxiv.org The primary flexible bond in this compound is the C-C bond connecting the phenyl group to the nicotinonitrile core. DFT calculations can determine the relative energies of different conformers, identifying the most stable (lowest energy) structure. nih.gov For example, calculations at a level of theory like B3LYP with a 6-311G(d,p) basis set would provide the optimized geometric parameters. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents typical data obtained from a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | Pyridine C - Phenyl C | 1.49 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | Pyridine C - CH₃ | 1.51 Å |

| Bond Angle | N-C-C (Pyridine Ring) | 122.5° |

| Bond Angle | C-C-C (Pyridine-Phenyl Link) | 120.8° |

| Dihedral Angle | Pyridine-Phenyl | 35.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. numberanalytics.com DFT calculations can accurately predict the energies of the HOMO and LUMO and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO would likely be distributed across the electron-deficient nicotinonitrile system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents typical data obtained from a DFT FMO analysis. Actual values would require a specific computational study.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -1.88 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure. vub.be

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). nih.gov A comparison between the calculated and experimental FT-IR spectra helps in the assignment of vibrational bands to specific functional groups, such as the C≡N stretch of the nitrile group and the C-H vibrations of the methyl and phenyl groups. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a popular approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical shifts for the protons and carbons in this compound can be correlated with experimental spectra to confirm its structural assignment. nih.gov

Quantum Chemical Topology and Intermolecular Interactions Analysis

While DFT describes the properties of a single molecule, understanding how molecules interact with each other is key to predicting bulk properties. Quantum Chemical Topology methods analyze the electron density to characterize non-covalent interactions that stabilize the crystal structure.

Although this compound does not possess strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. The nitrogen atom of the nitrile group (C≡N) and the nitrogen atom in the pyridine ring are potential sites for weak C-H···N hydrogen bonds with neighboring molecules in the crystal lattice. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts, highlighting the regions involved in such interactions. mdpi.comnih.gov

Dispersion Force Contributions

No specific research detailing the analysis of dispersion force contributions to the stability and intermolecular interactions of this compound could be identified. Such studies, often employing methods like DFT-D, are crucial for understanding non-covalent interactions, which influence the compound's physical properties and crystal packing.

Reaction Mechanism Elucidation via Computational Pathways

There is no available literature that elucidates the reaction mechanisms of this compound through computational pathway analysis. These theoretical investigations are vital for predicting reaction outcomes, identifying transition states, and understanding the energetic profiles of potential synthetic routes involving the compound.

Structure-Reactivity Relationships from Theoretical Models

Detailed structure-reactivity relationship studies based on theoretical models for this compound are not present in the current body of scientific literature. This type of analysis, which often involves calculating and interpreting molecular orbitals (such as HOMO and LUMO) and electrostatic potential maps, provides insight into the molecule's reactivity and potential for various chemical transformations.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Heterocycle Synthesis

2-Methyl-6-phenylnicotinonitrile is a key starting material for the synthesis of various fused heterocyclic systems. The presence of the cyano (nitrile) group and the adjacent methyl group allows for a range of chemical transformations, leading to the formation of new rings fused to the pyridine (B92270) core.

One significant application is in the synthesis of thieno[2,3-b]pyridines . These compounds are formed through intramolecular cyclization reactions of 3-cyano-2-(organylmethylthio)pyridines. scielo.br The general strategy involves the reaction of a pyridine derivative with sulfur-containing reagents to build the fused thiophene (B33073) ring. scielo.brnih.gov Thieno[2,3-b]pyridine (B153569) derivatives have attracted considerable attention due to their presence in various biologically active molecules. nih.govekb.eg For instance, they have been investigated for their potential as adenosine (B11128) A1 receptor ligands for epilepsy treatment and have shown promise as antimicrobial and anticancer agents. nih.govekb.eg The synthesis often involves multi-step procedures, starting from either a thiophene or a pyridine ring, followed by ring closure. scielo.br However, many traditional methods have limitations such as long reaction times and low yields. scielo.br

Another important class of heterocycles synthesized from nicotinonitrile precursors are pyrazolo[3,4-b]pyridines . mdpi.comresearchgate.netnih.gov These are typically formed through the cyclization of aminopyrazole derivatives with suitable ketones or other carbonyl compounds. mdpi.com The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, found in molecules with a wide range of pharmacological properties. researchgate.net Research has shown that these compounds can be synthesized through one-pot, multi-component reactions, which are efficient and can be catalyzed by various agents, including ZrCl4 or even under catalyst-free grinding conditions. mdpi.comresearchgate.net

The versatility of this compound and related structures as synthetic intermediates is further demonstrated by their use in creating more complex fused systems like pyrimidino[4',5':4,5]thieno[2,3-b]pyridines . mdpi.com These are constructed by further functionalization and cyclization of thieno[2,3-b]pyridine intermediates. mdpi.com

Building Blocks for Complex Molecular Architectures

The strategic placement of functional groups in this compound allows it to serve as a foundational element for constructing larger, more complex molecular architectures. The nitrile group can be hydrolyzed to an amide or reduced to an amine, while the methyl group can be functionalized, providing multiple points for further chemical elaboration. acs.org

For example, the nitrile group can be converted into an aldehyde via reduction with DIBAL-H, or into an amide using hydrogen peroxide and a base. acs.org These transformations open up pathways to a variety of other functional groups and molecular extensions. The core pyridine structure can also be modified. For instance, it can be used in the synthesis of N-methyliminodiacetic acid (MIDA) boronates, which are stable and effective surrogates for unstable 2-heterocyclic boronic acids in cross-coupling reactions. nih.gov

The synthesis of various pyridine-3-carbonitrile (B1148548) derivatives has been achieved through one-pot four-component reactions, highlighting the efficiency of using such building blocks. researchgate.net These reactions often involve the condensation of aldehydes, ketones, and cyanoacetamide derivatives. The resulting polyfunctionalized pyridines can then be used to construct even more elaborate molecules with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Catalytic Potential of Pyridine-3-carbonitrile Derivatives

While this compound itself is not typically a catalyst, the broader class of pyridine-3-carbonitrile derivatives has shown significant potential in catalysis. Their structural features, including the nitrogen atom in the pyridine ring and the electron-withdrawing nitrile group, can be exploited in the design of novel catalysts.

Recent research has focused on the use of magnetic nano-catalysts for the synthesis of pyridine derivatives. rsc.org These catalysts, often featuring a core-shell structure, offer advantages such as high activity, selectivity, and easy separation from the reaction mixture. rsc.org For instance, Fe3O4 nanoparticles coated with organic or inorganic materials have been used to catalyze the synthesis of various pyridine-based compounds. rsc.org

Furthermore, the synthesis of pyridine-3,5-dicarbonitriles has been systematically investigated using different types of catalysts, such as the ionic base tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) and the amine base piperidine (B6355638). acs.org The choice of catalyst and solvent was found to significantly influence the reaction pathway and efficiency. acs.org The electrophilicity of pyridine-carbonitrile derivatives has also been studied in the context of their interactions with biological molecules, which provides insights into their potential as enzyme inhibitors. nih.gov

Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of advanced functional materials.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in photonics and optoelectronics. The development of organic NLO materials has been an active area of research, and pyridine derivatives have shown promise in this field. rsc.org Metal-organic frameworks (MOFs) incorporating pyridine-based ligands are being explored for their NLO properties, including second-harmonic generation (SHG). rsc.org The modular nature of MOFs allows for the tuning of their optical properties by carefully selecting the organic linkers and metal nodes. rsc.org While specific data for this compound is not abundant, the general class of compounds is of interest. For example, SnP2S6 has been identified as a promising infrared NLO crystal with a strong SHG response. researchgate.net

Derivatives of this compound have been investigated for their luminescent and fluorescent properties. Pyrazolo[3,4-b]pyridines, synthesized from related precursors, have exhibited interesting photophysical properties, with some showing exceptionally large Stokes shifts. mdpi.com These properties are highly dependent on the molecular structure and the presence of various substituents. The development of dye-sensitized MOFs has also opened up new avenues for creating luminescent materials with applications in sensing and imaging. rsc.org The pyridine core can act as a scaffold for creating fluorophores that emit light in the UV-visible region, with the specific emission wavelength being tunable by altering the chemical structure. researchgate.net

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The pyridine nitrogen atom in this compound and its derivatives can act as a hydrogen bond acceptor, making these molecules suitable building blocks for supramolecular structures. For example, symmetrical 1:2 supramolecular H-bonded complexes have been formed using a dicarboxylic acid core and pyridine-containing molecules. The study of these complexes helps in understanding the relationship between molecular structure and the resulting mesomorphic and thermal behaviors of liquid crystals.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 2-Methyl-6-phenylnicotinonitrile will likely prioritize the adoption of green chemistry principles to minimize waste and energy consumption.

One promising avenue is the expansion of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and often allows for the use of less hazardous solvents in the synthesis of various heterocyclic compounds, including quinolines and pyrimidines. nih.govnih.gov The application of microwave irradiation to the synthesis of this compound could lead to more efficient and environmentally friendly production methods. For instance, a microwave-assisted, catalyst-free Friedländer synthesis has demonstrated significantly higher yields for 8-hydroxyquinolines compared to conventional heating. nih.gov

Furthermore, the exploration of novel catalytic systems is a key area of development. A significant breakthrough has been the single-step synthesis of the closely related 2-methyl-6-phenylpyridine (B1362071) from non-heterocyclic precursors using microporous and mesoporous molecular sieve catalysts. rsc.org This vapor-phase reaction over a solid catalyst represents a highly sustainable approach that could potentially be adapted for the synthesis of this compound, thereby reducing the need for traditional solvents and simplifying purification processes.

The principles of green chemistry , such as atom economy and the use of renewable feedstocks, will continue to guide the development of new synthetic strategies. researchgate.net This includes the investigation of one-pot, multi-component reactions that combine several synthetic steps into a single operation, reducing both waste and labor. researchgate.net

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, a deeper understanding of the chemical reactivity of this compound can unlock its potential as a building block for more complex molecules. Future research will likely focus on exploring unconventional transformations of its functional groups.

The reactivity of the nitrile group is a prime target for such explorations. It has been demonstrated that the nitrile group of this compound can be selectively transformed. For example, it can be hydrolyzed to the corresponding amide, which can then be further reacted. acs.org Additionally, the nitrile group can be reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H), or further reduced to a primary amine using a combination of DIBAL-H and sodium borohydride (B1222165). acs.org

Future investigations could delve into cycloaddition reactions involving the nitrile group, or the activation of the C-H bonds on the pyridine (B92270) ring or the methyl group to introduce new functionalities. The phenyl group also offers a site for further functionalization through electrophilic or nucleophilic aromatic substitution, allowing for the synthesis of a diverse library of derivatives with potentially new applications.

The following table summarizes some of the known and potential transformations of this compound:

| Starting Material | Reagents | Product | Reaction Type | Reference |

| This compound | Na2CO3, H2O2, acetone (B3395972) | 2-Methyl-6-phenylnicotinamide | Hydrolysis | acs.org |

| This compound | DIBAL-H, toluene | 2-Methyl-6-phenylpyridine-3-carbaldehyde | Reduction | acs.org |

| This compound | DIBAL-H, THF; then NaBH4 | (2-Methyl-6-phenylpyridin-3-yl)methanamine | Reduction | acs.org |

Advanced Characterization Techniques Integration

A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, the integration of more advanced characterization methods will provide deeper insights.

Computational and theoretical studies , particularly Density Functional Theory (DFT) calculations, are becoming increasingly integral to chemical research. For a related compound, 2-methyl-5-nitro-6-phenylnicotinohydrazide, DFT calculations were successfully used to study its structure and the isomeric forms present in solution. mdpi.com Similar computational approaches can be applied to this compound to elucidate its electronic structure, predict its spectroscopic properties, and model its reactivity. This synergy between experimental and computational data provides a more robust understanding of the molecule.

Advanced spectroscopic techniques can also play a significant role. For instance, detailed NMR studies at varying temperatures can provide information about conformational dynamics. acs.org Furthermore, techniques like X-ray crystallography can determine the precise three-dimensional structure of the molecule in the solid state, offering valuable information about intermolecular interactions.

Integration of Machine Learning and AI in Design and Synthesis

The fields of Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These technologies can be powerfully applied to the design and synthesis of novel compounds based on the this compound scaffold.

Machine learning models can also be used to predict the outcomes of chemical reactions, optimize synthetic routes, and even predict the properties of virtual compounds before they are synthesized. nih.govdoaj.org For example, ML models have been developed to predict the adsorption capacity of pyridine-based polymers and to predict C-H functionalization sites in quinoline (B57606) derivatives. nih.govdoaj.org This predictive power can significantly accelerate the research and development process by prioritizing the most promising synthetic targets.

The integration of AI and ML in the study of this compound represents a paradigm shift, moving from a trial-and-error approach to a more data-driven and predictive methodology for molecular design and synthesis.

Q & A

Q. What are the recommended safety protocols for handling 2-Methyl-6-phenylnicotinonitrile in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high aerosol exposure) and full-body chemical-resistant suits. Prevent environmental discharge by using closed systems and secondary containment. For waste management, avoid drainage systems and utilize inert adsorbents for spill control. Toxicity data from analogous compounds suggest potential carcinogenicity at >0.1% concentrations, warranting strict exposure monitoring .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Multi-step protocols involving nucleophilic substitution and cross-coupling reactions are typical. For example, a base-mediated condensation of 2-methylnicotinonitrile with phenylboronic acid under palladium catalysis (e.g., Suzuki-Miyaura coupling). Optimize stoichiometry (1:1.2 molar ratio of nitrile to aryl halide) and reaction temperature (80–100°C) to minimize byproducts. Characterization via NMR (δ 7.35–8.42 ppm for aromatic protons) and NMR (δ 85–162 ppm for nitrile and aromatic carbons) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use NMR to identify aromatic protons and substituent effects (e.g., deshielding at δ 8.15–8.42 ppm for nitro-substituted derivatives). IR spectroscopy confirms nitrile stretches (~2200 cm) and methyl C-H vibrations (~2900 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 217.19). Cross-reference with analogous compounds (e.g., 6-formylnicotinonitrile) to resolve overlapping signals .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : The compound is a solid with a melting point >250°C (inferred from nitro-substituted analogs). Solubility is limited in polar solvents; use dimethylformamide (DMF) or dichloromethane (DCM) for reactions. Stability under inert atmospheres (N/Ar) is critical to prevent hydrolysis of the nitrile group. LogP values (predicted ~2.5) guide solvent selection for extraction .

Q. How can researchers optimize reaction conditions for the synthesis of this compound derivatives?

- Methodological Answer : Screen catalysts (e.g., Pd(PPh) vs. PdCl) and ligands (e.g., XPhos) to improve coupling efficiency. Adjust pH (6–8) to stabilize intermediates in aqueous-organic biphasic systems. For electron-deficient aryl groups (e.g., 4-fluorophenyl), increase reaction time (24–48 hrs) and monitor via TLC (R ~0.5 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How can researchers analyze and resolve discrepancies in spectroscopic data for structurally similar nicotinonitrile derivatives?

- Methodological Answer : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Compare chemical shifts with computational predictions (DFT/B3LYP/6-31G*). For example, nitrile carbons in 6-formylnicotinonitrile (δ ~116 ppm) show upfield shifts compared to methyl-substituted analogs (δ ~120 ppm) due to electronic effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the nitrile carbon. Solvent effects (e.g., PCM models for DCM) refine activation energy predictions. Validate with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies are effective for elucidating the mechanism of byproduct formation during the synthesis of this compound?

- Methodological Answer : Employ LC-MS to detect intermediates (e.g., hydrolysis products like amides). Isotopic labeling (e.g., -nitrile) tracks reaction pathways. For example, NMR can distinguish between nitrile and amine byproducts. Quench studies at 50% conversion identify kinetic vs. thermodynamic products .

Q. How do electronic effects of substituents influence the reaction kinetics of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO) increase electrophilicity at the nitrile carbon, accelerating oxidative addition (k ~10 s). Hammett plots (σ vs. log k) quantify substituent effects. For 4-fluorophenyl derivatives, a ρ value of +1.2 indicates a positively charged transition state .

Q. What approaches are recommended for validating the purity of this compound in complex reaction mixtures?

- Methodological Answer :

Combine HPLC (C18 column, acetonitrile:HO 70:30) with diode-array detection (λ = 254 nm) to resolve co-eluting impurities. Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment. Limit of detection (LOD) for common byproducts (e.g., 6-phenylnicotinamide) is <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.